molecular formula C14H16N2S B1420252 (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine CAS No. 1019351-57-5

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Cat. No. B1420252
CAS RN: 1019351-57-5
M. Wt: 244.36 g/mol
InChI Key: LWNFUFSIVPUPKJ-UHFFFAOYSA-N
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Description

“(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 1019351-57-5 . It has a molecular weight of 244.36 . and 98% .


Molecular Structure Analysis

The InChI code for “(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is 1S/C14H16N2S/c15-9-14-16-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 .


Physical And Chemical Properties Analysis

The molecular weight of “(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is 244.36 . and 98% .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are crucial in medicinal chemistry due to their wide range of pharmacological activities. The unique methine center in the thiazole ring positions benzothiazole as an integral structure in many synthetic and natural bioactive molecules. These derivatives exhibit activities like anti-viral, anti-microbial, anti-tumor, anti-inflammatory, and anti-cancer effects, making them vital for developing therapeutic agents. The review by Bhat and Belagali (2020) emphasizes the synthesis methods of benzothiazole scaffolds and their significant applications across various chemistry fields, underscoring their less toxic effects and enhanced activities when modified (Bhat & Belagali, 2020).

Chemical Inhibitors and Cytochrome P450 Isoforms

In the context of drug metabolism and potential drug-drug interactions, the study of benzothiazole derivatives extends to their role as inhibitors of cytochrome P450 (CYP) isoforms. Khojasteh et al. (2011) review the selectivity of chemical inhibitors, including benzothiazole derivatives, against various CYP isoforms in human liver microsomes, highlighting the critical role these inhibitors play in understanding and predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).

Optical and Electronic Applications

Beyond pharmacological applications, benzothiazole derivatives also find utility in optoelectronic materials. The exploration into the luminescent properties of these compounds, as detailed by Lipunova et al. (2018), showcases their relevance in developing electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the versatility of benzothiazole derivatives in synthesizing materials for advanced technological applications (Lipunova et al., 2018).

Anticancer Potentials

Benzothiazole derivatives have been recognized for their anticancer potentials, with studies focusing on the synthesis of novel compounds for chemotherapeutic applications. Kamal et al. (2015) provide an overview of patents filed for benzothiazole-based anticancer, antimicrobial, and anti-inflammatory agents, indicating the increasing importance of this nucleus in drug discovery and the potential for developing effective cancer treatments (Kamal et al., 2015).

properties

IUPAC Name

(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNFUFSIVPUPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 2
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 3
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 5
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 6
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

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